Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps:
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Formation of the Benzene-1,3-dicarboxylate Core: : The initial step involves the preparation of benzene-1,3-dicarboxylate, which can be synthesized through the esterification of isophthalic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
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Introduction of the Carbamothioyl Group: : The next step involves the introduction of the carbamothioyl group. This can be achieved by reacting the benzene-1,3-dicarboxylate with 2-methylbutyl isothiocyanate under basic conditions, typically using a base like triethylamine.
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Final Esterification: : The final step is the esterification of the intermediate product to form the dimethyl ester. This can be done using methanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate can undergo various types of chemical reactions:
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Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester groups to alcohols.
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Substitution: : Nucleophilic substitution reactions can occur at the carbamothioyl group, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted carbamothioyl derivatives.
Scientific Research Applications
Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
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Medicine: : Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
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Industry: : Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate depends on its application:
In Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The carbamothioyl group can form hydrogen bonds or covalent bonds with target proteins, affecting their function.
In Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, participating in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-bromomethylbenzene-1,3-dicarboxylate: Similar in structure but with a bromomethyl group instead of the carbamothioyl group.
Dimethyl 5-methylbenzene-1,3-dicarboxylate: Lacks the carbamothioyl group, making it less reactive in certain types of reactions.
Uniqueness
Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological molecules or for use in complex organic syntheses.
Properties
Molecular Formula |
C16H22N2O4S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
dimethyl 5-(2-methylbutylcarbamothioylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4S/c1-5-10(2)9-17-16(23)18-13-7-11(14(19)21-3)6-12(8-13)15(20)22-4/h6-8,10H,5,9H2,1-4H3,(H2,17,18,23) |
InChI Key |
ABTDHYDRTFKSAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(=S)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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